Product packaging for hemoglobin Villejuif(Cat. No.:CAS No. 125005-21-2)

hemoglobin Villejuif

Cat. No.: B1168377
CAS No.: 125005-21-2
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Description

Hemoglobin Villejuif is a naturally occurring variant of human hemoglobin characterized by a point mutation in the beta-globin chain, where a threonine residue at position 123(H1) is replaced by an isoleucine (β123(H1) Thr→Ile) . This protein is offered as a highly purified reagent for research use only. First identified in a patient of French origin, this hemoglobin variant is of significant research interest for structural and functional studies . Investigations have shown that, unlike some hemoglobin mutants associated with polycythemia, this compound exhibits normal oxygen-binding properties in red blood cells . This makes it a particularly useful tool for scientists studying the structure-function relationships of hemoglobin, specifically for investigating mutations that do not alter oxygen affinity but may have other subtle structural implications. Its primary research applications include serving as a model compound in hematology research, comparative studies of hemoglobin stability, and educational tools for demonstrating hemoglobinopathy characterization.

Properties

CAS No.

125005-21-2

Molecular Formula

C11H9ClF3NO3

Synonyms

hemoglobin Villejuif

Origin of Product

United States

Historical Context and Initial Characterization of Hemoglobin Villejuif

Chronology of Discovery and Primary Patient Demographics (French Origin)

Hemoglobin Villejuif [β123(H1)Thr→Ile] was initially discovered in 1989. researchgate.nettandfonline.comresearchgate.netcapes.gov.brtandfonline.comtandfonline.com The variant was identified during the investigation of an 87-year-old woman of French origin. researchgate.nettandfonline.comresearchgate.netcapes.gov.brtandfonline.comtandfonline.comnih.gov This individual also presented with coincidental polycythemia vera. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.com The initial characterization involved techniques such as isoelectric focusing, which revealed a hemoglobin variant with an isoelectric point very close to that of normal hemoglobin A (HbA). researchgate.netcapes.gov.brnih.gov The structural abnormality was determined at the protein level, identifying the substitution of Threonine (Thr) by Isoleucine (Ile) at position 123 of the beta-globin chain. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov

Subsequent Identification in Unrelated and Related Populations (Southern Italy)

Following its initial discovery in France, this compound was subsequently identified in other populations. The second reported observation of this compound was in three related individuals from Montesarchio, located in Southern Italy. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov This identification in unrelated and related subjects from a different geographical region indicated that the variant was not confined to the French population. The structural characterization in the Italian subjects confirmed the same amino acid substitution (Thr→Ile at β123) and the corresponding DNA mutation (C→T at the second position of codon 123, ACC → ATC). tandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov

Initial Observations of Absence of Associated Phenotypic Aberrations

A notable characteristic observed in the initial cases of this compound was the absence of significant associated phenotypic abnormalities. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov In the original French patient, the oxygen binding properties of the red blood cells were found to be normal, indicating that the presence of this hemoglobin variant was not the cause of the observed polycythemia. researchgate.netcapes.gov.brnih.gov Similarly, the individuals identified in Southern Italy were described as silent and asymptomatic carriers of the variant. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov Routine techniques for hemoglobin analysis in these subjects yielded normal results, with the exception of a slight increase in the Hb A2 value in some instances. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov This initial lack of overt clinical symptoms suggested that this compound is a benign or clinically silent variant.

Detailed Research Findings:

Research into this compound has involved various analytical techniques to characterize the variant at both the protein and DNA levels.

TechniqueApplicationFindingsSource(s)
Isoelectric Focusing (IEF)Detection of hemoglobin variants based on isoelectric point.Revealed a variant with an isoelectric point close to HbA. researchgate.netcapes.gov.brtandfonline.comtandfonline.comnih.gov
High Performance Liquid Chromatography (HPLC)Purification and analysis of hemoglobin chains and peptides.Used for partial purification of the variant beta chain and assessing hemoglobin composition. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov
Mass Spectrometry (MS) / Tandem MS (MS/MS)Determination of amino acid sequence and identification of substitutions.Confirmed the Thr→Ile substitution at β123. researchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov
Polymerase Chain Reaction (PCR)Amplification of specific DNA sequences.Used in conjunction with other techniques to identify the DNA mutation. tandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov
Allele Specific Amplification (ASA)Detection of specific point mutations in DNA.Determined the C→T substitution at the second position of codon 123 (ACC→ATC). tandfonline.comtandfonline.com

These techniques collectively confirmed the structural anomaly of this compound as a substitution of Threonine by Isoleucine at position 123 of the beta-globin chain, resulting from a specific point mutation in the HBB gene. tandfonline.comresearchgate.nettandfonline.comtandfonline.comnih.gov

Molecular Genetic Basis of Hemoglobin Villejuif

The Beta-Globin Gene (HBB) Locus and Specificity to Hemoglobin Villejuif

The human beta-globin gene (HBB) is located within a cluster of globin genes on the short arm of chromosome 11, specifically at position 11p15.5 wikipedia.orgwikipedia.orgdnai.orgplos.org. This locus contains several beta-globin-like genes that are expressed at different stages of development wikipedia.orgwikipedia.org. The expression of these genes is tightly regulated by a locus control region (LCR) situated upstream of the gene cluster wikipedia.orgwikipedia.orggenecards.org.

This compound is specifically associated with a mutation in the adult beta-globin gene (HBB) dnai.orgmedlineplus.gov. This means the genetic alteration affects the production of the beta-globin chain that is a constituent of adult hemoglobin A nih.govwikipedia.orgwikipedia.org.

Identification of the Point Mutation: Codon 123 Nucleotide Substitution (ACC→ATC)

The molecular defect in this compound has been precisely identified as a point mutation in the HBB gene. This mutation involves a substitution of a single nucleotide within codon 123 of the beta-globin gene sequence researchgate.netnih.govtandfonline.comresearchgate.netdnai.org. Specifically, the normal codon sequence, ACC, is replaced by ATC researchgate.netnih.govtandfonline.comresearchgate.netdnai.org. This is a transition mutation, where a pyrimidine (B1678525) (Cytosine, C) is replaced by another pyrimidine (Thymine, T) at the second position of the codon researchgate.netnih.govtandfonline.comresearchgate.netdnai.orgnih.gov.

Techniques such as polymerase chain reaction (PCR) amplification and DNA sequencing were instrumental in establishing this specific nucleotide change researchgate.netnih.govtandfonline.comresearchgate.net.

Amino Acid Substitution: Threonine to Isoleucine at Beta-123 (β123 Thr→Ile)

The nucleotide substitution of ACC to ATC at codon 123 of the HBB gene results in a change in the encoded amino acid at position 123 of the beta-globin chain researchgate.netnih.govtandfonline.comresearchgate.netdnai.orgwikipedia.org. The normal codon ACC codes for the amino acid Threonine (Thr) researchgate.netnih.govtandfonline.comresearchgate.net. The mutated codon ATC, however, codes for the amino acid Isoleucine (Ile) researchgate.netnih.govtandfonline.comresearchgate.net.

Therefore, the defining characteristic of this compound at the protein level is the substitution of Threonine by Isoleucine at the 123rd position of the beta-globin chain. This is often denoted as β123 Thr→Ile researchgate.netnih.govtandfonline.comnih.govresearchgate.netdnai.orgwikipedia.orgdnai.orgCurrent time information in Paris, FR.expasy.orguniprot.orgtandfonline.comexpasy.orgcapes.gov.br. This amino acid change involves the replacement of a medium-sized, polar amino acid (Threonine) with a medium-sized, hydrophobic amino acid (Isoleucine) expasy.org. The location of this substitution is within the H helix of the beta-globin chain, specifically at position H1 researchgate.netnih.govtandfonline.comnih.govresearchgate.nettandfonline.comcapes.gov.br.

The amino acid replacement was determined through techniques such as tandem electrospray mass spectrometric analysis of the tryptic digest of the variant beta chain researchgate.netnih.govtandfonline.comresearchgate.net.

Allelic Nature and Documented Inheritance Patterns (e.g., familial occurrence)

This compound is an allelic variant of the normal HBB gene dnai.org. This means it represents an alternative form of the gene at the beta-globin locus. Hemoglobinopathies, in general, are inherited conditions pathlab.co.nzwww.gov.uk.

The initial report of this compound described it in an individual of French origin researchgate.netnih.govtandfonline.comnih.govresearchgate.net. A subsequent study documented its occurrence in three related subjects from Southern Italy, providing evidence of its familial inheritance researchgate.netnih.govtandfonline.comresearchgate.netdnai.org. This familial occurrence is consistent with the inheritance patterns observed for other hemoglobin variants, which are typically passed down in an autosomal recessive manner, although carriers (heterozygotes) are often asymptomatic pathlab.co.nzwww.gov.ukwa.govstjude.org. In the case of this compound, the initial description noted it as a silent and asymptomatic variant in the heterozygous state researchgate.netnih.govtandfonline.comnih.govresearchgate.net.

While specific detailed pedigrees for the Italian family were reported, illustrating the transmission within the family nih.gov, the general inheritance pattern for such a variant would follow Mendelian principles. If an individual inherits the this compound allele from one parent and a normal HBB allele from the other, they would be heterozygous carriers. If an individual were to inherit the this compound allele from both parents, they would be homozygous for the variant. The clinical significance can vary depending on whether an individual is heterozygous or homozygous, or if the variant is inherited in combination with other hemoglobin gene mutations (compound heterozygosity) pathlab.co.nzwww.gov.ukwa.govhematology.org.

Based on the documented familial occurrence, this compound demonstrates an inherited nature, consistent with it being an allelic variant of the HBB gene.

Molecular FeatureDescription
Gene LocusHBB gene on chromosome 11p15.5 wikipedia.orgwikipedia.orgdnai.orgplos.org
Mutation TypePoint Mutation (Nucleotide Substitution)
Codon AffectedCodon 123
Nucleotide ChangeACC → ATC researchgate.netnih.govtandfonline.comresearchgate.netdnai.org
Amino Acid PositionBeta-123 (β123) researchgate.netnih.govtandfonline.comnih.govresearchgate.netdnai.orgwikipedia.orgdnai.orgCurrent time information in Paris, FR.expasy.orguniprot.orgtandfonline.comexpasy.orgcapes.gov.br
Original Amino AcidThreonine (Thr) researchgate.netnih.govtandfonline.comresearchgate.net
Substituted Amino AcidIsoleucine (Ile) researchgate.netnih.govtandfonline.comresearchgate.net
Amino Acid Change Notationβ123 Thr→Ile researchgate.netnih.govtandfonline.comnih.govresearchgate.netdnai.orgwikipedia.orgdnai.orgCurrent time information in Paris, FR.expasy.orguniprot.orgtandfonline.comexpasy.orgcapes.gov.br
Location within Beta ChainH helix, position H1 researchgate.netnih.govtandfonline.comnih.govresearchgate.nettandfonline.comcapes.gov.br
Inheritance PatternFamilial Occurrence Documented researchgate.netnih.govtandfonline.comresearchgate.netdnai.org

Structural Characterization and Biophysical Properties of Hemoglobin Villejuif

Detailed Analysis of the Amino Acid Replacement and its Position in the H1 Helix

Hemoglobin Villejuif is defined by the substitution of Threonine (Thr) with Isoleucine (Ile) at position 123 of the beta-globin chain researchgate.netnih.gov. This position is located within the H1 helix of the beta-globin subunit researchgate.netnih.gov. The notation for this variant is typically written as β123(H1)Thr→Ile researchgate.netnih.gov. This specific substitution involves replacing a polar amino acid (Threonine) with a nonpolar, branched-chain amino acid (Isoleucine).

Assessment of the Impact on Hemoglobin Tertiary and Quaternary Structure

The precise impact of the β123(H1)Thr→Ile substitution on the tertiary and quaternary structure of this compound has been investigated. Hemoglobin is a tetrameric protein composed of two alpha (α) and two beta (β) subunits savemyexams.comlibretexts.orgthemedicalbiochemistrypage.org. Its function relies on conformational changes between the tense (T) state and the relaxed (R) state, which are influenced by oxygen binding and other factors libretexts.orgthemedicalbiochemistrypage.orgaklectures.comproteopedia.org.

Studies on other hemoglobin variants have shown that mutations can affect tertiary structure and subsequently impact quaternary structure and subunit interactions themedicalbiochemistrypage.orgnih.govnih.govnih.gov. For instance, changes in the vicinity of the heme group or at subunit interfaces can influence the T to R transition themedicalbiochemistrypage.orgproteopedia.orgnih.gov.

Evaluation of Oxygen Binding Properties of this compound (Normal Affinity)

Despite the amino acid substitution, studies on this compound have consistently reported that its oxygen binding properties are normal researchgate.netnih.gov. This is a significant finding, as many hemoglobin variants exhibit altered oxygen affinity, leading to various clinical manifestations researchgate.netcnjournals.comresearchgate.net. The normal oxygen affinity of this compound suggests that the β123(H1)Thr→Ile substitution does not critically disrupt the cooperative binding of oxygen to the heme groups within the tetramer libretexts.orgthemedicalbiochemistrypage.orgproteopedia.org. The initial report on this compound explicitly stated that the oxygen binding properties of the patient's red blood cells were normal researchgate.netnih.gov.

Spectroscopic Characteristics and Isoelectric Point Analysis (Proximity to HbA)

Spectroscopic characteristics, such as those studied using techniques like visible and UV resonance Raman spectroscopy, can provide insights into the conformational properties and heme environment of hemoglobin variants nih.govnih.gov. While specific spectroscopic data for this compound are not detailed in the provided search results, the close proximity of its isoelectric point to HbA implies that major changes in the charged residues exposed on the protein surface are unlikely researchgate.netnih.gov.

Here is a table summarizing the isoelectric points of HbA and the reported proximity for Hb Villejuif:

Hemoglobin VariantIsoelectric Point (pI)Notes
Hemoglobin A (HbA)~7.0 (bulk water) researchgate.netReference normal Hb researchgate.net
This compoundVery close to HbA researchgate.netnih.govDetermined by isoelectric focusing researchgate.netnih.gov

Protein Stability and Solubility Profiles of the Variant

Information regarding the specific protein stability and solubility profiles of this compound is limited in the provided search results. However, general principles of protein stability and solubility can be applied. Protein stability can be affected by amino acid substitutions that disrupt secondary structure, alter the hydrophobic core, or affect subunit interactions nih.gov. Solubility is influenced by the distribution of charged and hydrophobic residues on the protein surface and can be lowest at the protein's isoelectric point openstax.orgfrontiersin.orgjmicrobiol.or.kr.

Given that this compound is a naturally occurring variant found in individuals, it is likely to possess a degree of stability and solubility comparable to normal hemoglobin to exist in red blood cells without significant aggregation or degradation frontiersin.orgjmicrobiol.or.krplos.org. Unstable hemoglobin variants are often associated with clinical issues due to precipitation and formation of Heinz bodies nih.gov. The description of this compound as a "silent and asymptomatic variant" in one report suggests it does not cause significant instability leading to clinical manifestations researchgate.net.

Here is a table summarizing the key characteristics of this compound based on the available information:

CharacteristicFinding for this compoundNotes
Amino Acid Substitutionβ123(H1)Thr→Ile researchgate.netnih.govThreonine replaced by Isoleucine researchgate.netnih.gov
PositionPosition 123 of beta-globin chain researchgate.netnih.govLocated in the H1 helix researchgate.netnih.gov
Oxygen Binding AffinityNormal researchgate.netnih.govEvaluated in red blood cells researchgate.netnih.gov
Isoelectric Point (pI)Very close to HbA researchgate.netnih.govDetermined by isoelectric focusing researchgate.netnih.gov
Protein StabilityImplied to be relatively stableBased on asymptomatic nature researchgate.net
SolubilityImplied to be sufficiently solubleEssential for function in red blood cells

Advanced Laboratory Methodologies for the Characterization of Hemoglobin Villejuif

High-Resolution Liquid Chromatography (HPLC) for Globin Chain Separation and Purification

High-performance liquid chromatography (HPLC) plays a significant role in the initial assessment and purification of variant globins like Hemoglobin Villejuif. Liquid chromatography-mass spectrometric analysis can rapidly assess the occurrence of a variant β-globin. researchgate.nettandfonline.comnih.govtandfonline.com Subsequently, high-performance liquid chromatography is used to purify the abnormal chain. researchgate.nettandfonline.comnih.govtandfonline.com Reversed-phase HPLC (RP-HPLC) is a high-resolution and reproducible method for separating globin chains based on their hydrophobic properties. nih.govnih.gov This technique utilizes mobile phases containing acetonitrile (B52724) (ACN) and trifluoroacetic acid (TFA) to denature hemoglobin tetramers and release individual globin chains, which are then separated on a suitable column. nih.gov The separated globin chains can be detected and their relative amounts measured. nih.gov In the case of this compound, the variant β chain can be separated from normal globins using chromatographic systems, often employing a decreasing TFA gradient in combination with an increasing acetonitrile percentage. tandfonline.com Reversed phase HPLC analysis has shown the presence of a variant beta chain in other hemoglobin variants as well, sometimes eluting after the alpha chains, suggesting potential conformational changes associated with mutations. unina.it

Mass Spectrometry-Based Proteomics:

Mass spectrometry (MS) techniques are essential for the detailed structural analysis of hemoglobin variants, allowing for the identification of amino acid substitutions. researchgate.netnih.govtandfonline.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a widely used method in proteomics for analyzing proteins and peptides. unige.chpromega.comumass.edulcms.cz It is particularly useful for determining the molecular weights of intact globin chains. lcms.cz Analysis of diluted, denatured, and desalted blood by ESI-MS can provide the molecular weights of the globin chains. lcms.cz This technique can rapidly assess the occurrence of a variant β-globin by liquid chromatography mass spectrometric analysis. researchgate.nettandfonline.comnih.govtandfonline.com "On-line" liquid chromatography-mass spectrometry (LC/MS) using instruments like an LCQ ion trap has been employed for the direct analysis of hemolysates. unina.it ESI-MS played a major role in identifying other clinically significant and electrophoretically silent variants by determining mass anomalies in intact globin chains. lcms.czwaters.com

Tandem Mass Spectrometry (MS/MS) and Tryptic Digest Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides and identify specific amino acid replacements. researchgate.nettandfonline.comnih.govtandfonline.comunina.itCurrent time information in Paris, FR.researchgate.net For the characterization of this compound, tandem electrospray mass spectrometric analysis of the tryptic digest of the variant β chain is crucial for determining the amino acid replacement Thr→Ile at β123. researchgate.nettandfonline.comnih.govtandfonline.comresearchgate.net Tryptic digestion involves cleaving the protein into smaller peptides using the enzyme trypsin, which specifically cuts at the carboxyl side of arginine and lysine (B10760008) residues. unige.chpromega.com The resulting peptide mixture is then analyzed by MS/MS. tandfonline.comtandfonline.comunina.itunige.chpromega.comCurrent time information in Paris, FR.researchgate.net The fragmentation patterns obtained in MS/MS allow for the identification of individual peptides and the location of amino acid substitutions. promega.comwaters.com In the case of this compound, analysis of the tryptic digest by tandem ES/MS demonstrated the substitution of Thr by Ile at β123. tandfonline.com This approach is a common strategy for characterizing hemoglobin variants by identifying the variant peptide through mass differences and then sequencing it by tandem MS to confirm the mutation. waters.com

Data Table: Amino Acid Substitution in this compound

Globin ChainPositionNormal Amino AcidSubstituted Amino Acid
Beta (β)123 (H1)Threonine (Thr)Isoleucine (Ile)

Ion Trap Mass Spectrometry Applications

Ion trap mass spectrometry is a type of mass analyzer that can be used in proteomics for the structural analysis of peptides. unina.itunige.chunige.chnih.govtandfonline.com It allows for the trapping and fragmentation of ions, providing detailed structural information. nih.gov "On-line" LC/MS techniques using an LCQ ion trap instrument have been used for the analysis of tryptic digests of globin chains. unina.it Ion trap mass spectrometry has been shown to be suitable for the structural analysis of high molecular weight peptides, allowing direct fragmentation in the mass analyzer. nih.gov Applications include multi-stage ion trap mass spectrometry (MSn) for sequential fragmentation, providing additional information for structural characterization. nih.gov Ion trap mass spectrometers operating at nominal mass accuracy and resolution can be used for the rapid identification of hemoglobin variants from whole blood, even without prior proteolytic cleavage, and can identify subtle differences in globin sequences. unige.chunige.ch

Molecular Genetic Techniques:

Molecular genetic techniques are employed to identify the underlying DNA mutation responsible for the amino acid substitution in hemoglobin variants. researchgate.nettandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.netuniprot.orgresearchgate.net

Polymerase Chain Reaction (PCR) Amplification of HBB Gene

Polymerase chain reaction (PCR) is a fundamental technique used to amplify specific regions of DNA, such as the HBB gene which encodes the beta-globin chain. tandfonline.comtandfonline.comresearchgate.netCurrent time information in Paris, FR.researchgate.netuniprot.orgresearchgate.netnih.govresearchgate.net Amplification of the HBB gene is a necessary step before DNA sequencing or other mutation detection methods can be applied. researchgate.nettandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.net For this compound, PCR amplification techniques are used to establish the corresponding DNA mutation. researchgate.nettandfonline.comnih.govresearchgate.net The specific mutation in the HBB gene leading to the Thr→Ile substitution at β123 is a C→T transition at the second position of codon 123 (ACC → ATC). researchgate.nettandfonline.comnih.govtandfonline.comresearchgate.netnih.gov Techniques such as amplification refractory mutation system (ARMS) PCR can be used to identify this specific mutation. tandfonline.comunina.itresearchgate.net DNA sequencing of the amplified HBB gene confirms the exact nucleotide change. researchgate.netresearchgate.netresearchgate.net

Data Table: DNA Mutation in this compound

GeneCodon PositionNormal CodonMutant CodonNucleotide ChangeAmino Acid Change
HBB123ACCATCC→T at the second positionThr→Ile

Sanger Sequencing for Definitive Mutation Identification

Sanger sequencing, a first-generation DNA sequencing method, plays a crucial role in the definitive identification of the underlying genetic mutation responsible for hemoglobin variants like this compound. This technique allows for the precise determination of the nucleotide sequence of the beta-globin gene (HBB), enabling the pinpointing of the specific base change that leads to the amino acid substitution.

In the case of this compound, the amino acid replacement Thr→Ile at β123 is caused by a C→T transition at the second position of codon 123 in the HBB gene (ACC → ATC). researchgate.nettandfonline.comnih.govtandfonline.com While initial protein analysis methods can suggest the nature and location of an amino acid substitution, Sanger sequencing of the amplified beta-globin gene region provides the conclusive genetic evidence by directly revealing this nucleotide alteration. researchgate.netnih.govtandfonline.comnih.govresearchgate.netfrontiersin.org This approach is a standard confirmatory test in the diagnosis of hemoglobinopathies and thalassemias, which are caused by mutations in the globin genes. frontiersin.org Studies on other hemoglobin variants also demonstrate the use of DNA sequencing, often in conjunction with PCR amplification, to establish the corresponding DNA mutation. researchgate.netresearchgate.netdnai.org

Allele-Specific Amplification Methods

Allele-specific amplification (ASA) methods, such as the Amplification Refractory Mutation System (ARMS), offer a targeted approach for the detection of known point mutations, including the specific mutation leading to this compound. These PCR-based techniques utilize primers designed to specifically amplify either the normal or the mutated allele.

For this compound, the DNA mutation has been established as a C→T substitution at the second position of codon 123 (ACC→ATC). researchgate.nettandfonline.comnih.govtandfonline.com The corresponding DNA mutation was determined by polymerase chain reaction amplification techniques, including ARMS. tandfonline.comnih.govtandfonline.com ARMS relies on the principle that PCR amplification is inefficient if there is a mismatch between the 3' end of the primer and the template DNA. By designing primers that match either the normal or the variant sequence at the mutation site, selective amplification of each allele can be achieved. This allows for the rapid and specific identification of the presence of the this compound allele. ASA techniques have been successfully applied in the characterization of other hemoglobin variants as well. researchgate.netresearchgate.netunina.itnih.gov

Electrophoretic and Isoelectric Focusing Methodologies for Hemoglobin Variant Detection

Electrophoretic and isoelectric focusing (IEF) methodologies are fundamental techniques in the initial screening and characterization of hemoglobin variants based on differences in their charge or isoelectric point (pI). Hemoglobin variants with amino acid substitutions that alter the net charge of the protein will typically show different migration patterns compared to normal hemoglobin (HbA) in standard electrophoresis. medigroupasia.com

However, this compound presents a challenge for conventional electrophoresis techniques. Due to the nature of the Thr→Ile substitution at β123, the variant hemoglobin has an isoelectric point very close to that of HbA. researchgate.netnih.govcapes.gov.brtandfonline.comresearchgate.netresearchgate.netcnjournals.com Consequently, this compound is often undetectable by standard hemoglobin electrophoresis methods because its electrophoretic mobility is too similar to that of HbA. tandfonline.comresearchgate.netresearchgate.net

In contrast, isoelectric focusing has proven effective in revealing the presence of this compound. researchgate.netnih.govcapes.gov.brtandfonline.comresearchgate.netresearchgate.netcnjournals.com IEF separates proteins based on their pI, the pH at which a protein carries no net electrical charge. Even subtle differences in pI between this compound and HbA, which may not be sufficient for separation by electrophoresis at a fixed pH, can be resolved by IEF, where a pH gradient is established. The detection of a variant hemoglobin band with an isoelectric point very close to that of HbA by isoelectric focusing was a key observation in the initial discovery and subsequent identification of this compound. researchgate.netnih.govcapes.gov.brtandfonline.comresearchgate.netcnjournals.com While standard electrophoresis is a widely used screening tool for many hemoglobin abnormalities, IEF offers higher resolution and is particularly valuable for detecting neutral or near-neutral hemoglobin variants like this compound that may be missed by electrophoresis. tandfonline.comresearchgate.netnih.govresearchgate.net

Pathophysiological Implications and Functional Annotation of Hemoglobin Villejuif

Differential Diagnosis Considerations from Pathogenic Hemoglobinopathies

Differentiating Hemoglobin Villejuif from pathogenic hemoglobinopathies is important in clinical practice, particularly when abnormal hemoglobin is detected during diagnostic workup. Pathogenic hemoglobin variants often lead to clinical manifestations such as anemia (including hemolytic anemia), jaundice, splenomegaly, or vaso-occlusive events, as seen in conditions like sickle cell disease, beta-thalassemia, and other structural hemoglobin variants like Hemoglobin C or Hemoglobin E. ontosight.aiuniprot.orgclevelandclinic.orgmerckmanuals.commedicalnewstoday.com These disorders are characterized by alterations in hemoglobin structure or synthesis that compromise red blood cell function, stability, or survival. uniprot.orgclevelandclinic.orgmerckmanuals.com

In contrast, this compound is distinguished by its predominantly asymptomatic nature and normal or near-normal hematological parameters in uncomplicated cases. researchgate.netresearchgate.netresearchgate.netcapes.gov.brnih.govdnai.orgresearchgate.net While some hemoglobin variants can cause mild hemolytic anemia ontosight.ai, this compound is typically not associated with significant hemolysis. The diagnosis of hemoglobinopathies commonly involves techniques such as hemoglobin electrophoresis, high-performance liquid chromatography (HPLC), and increasingly, mass spectrometry and DNA sequencing for precise identification of the variant and the underlying genetic mutation. ontosight.airesearchgate.netresearchgate.netresearchgate.nettandfonline.comresearchgate.netmerckmanuals.com The identification of the specific β123(H1) Thr→Ile substitution (or the less commonly reported β27 Glu→Val) through structural and genetic analysis is key to confirming the presence of this compound and distinguishing it from other variants that may have similar electrophoretic mobility but different clinical significance. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Epidemiology and Population Genetic Perspectives

Global Distribution and Documented Incidence of Hemoglobin Villejuif

The incidence of rare hemoglobin variants in general is low, with carriers present at a low prevalence (1–1.5/1000) in all sizable populations due to spontaneous mutation. nih.gov However, specific incidence figures for this compound are not widely reported, highlighting its rarity compared to more prevalent hemoglobin disorders.

Founder Effects and Migratory Patterns in Observed Cases

The identification of this compound in related individuals in Southern Italy following its initial discovery in a French individual suggests the possibility of a founder effect. tandfonline.comnih.gov A founder effect occurs when a new population is established by a small number of individuals, and the allele frequencies in the new population may differ by chance from those of the original population. libretexts.orgkhanacademy.org In the context of this compound, this could imply that the variant was present in an ancestral individual (or small group of individuals) whose descendants migrated to or resided in both the French and Southern Italian regions where the variant has been observed.

While specific migratory patterns directly linked to the spread of this compound are not detailed in the available literature, the presence of the variant in distinct geographical locations (France and Southern Italy) in seemingly unrelated initial observations (though later found in related individuals in Italy) points towards potential historical population movements that could have facilitated its distribution. Further genetic studies, such as haplotype analysis, could potentially provide more definitive evidence for a founder effect and shed light on the migratory history of populations carrying this specific variant. nih.govnih.gov

Genetic Epidemiology Approaches for Identifying Rare Hemoglobin Variants

Identifying rare hemoglobin variants like this compound often requires a combination of biochemical and molecular genetic techniques. Routine laboratory methods for detecting hemoglobin variants include hemoglobin characterization via electrophoresis and high-performance liquid chromatography (HPLC). mdpi.commedscape.com These methods separate hemoglobin variants based on their charge, size, and hydrophobicity, allowing for the identification and quantification of both common and rare variants. mdpi.commedigroupasia.com Isoelectric focusing and HPLC are currently more sensitive than historical methods like cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) electrophoresis. nih.gov

When routine methods suggest the presence of a rare variant, molecular genetic testing is crucial for confirmation and precise identification of the underlying mutation. mdpi.com Techniques such as polymerase chain reaction (PCR), DNA sequencing, and gene-specific mutation analysis are employed to detect point mutations, deletions, or insertions in the globin genes responsible for the variant hemoglobin. mdpi.comrsisinternational.org Mass spectrometry analysis of patient hemolysate and DNA sequencing of globin genes are considered specialized confirmatory tests to identify amino acid and nucleotide alterations associated with suspected Hb variants. nih.gov The specific mutation in this compound has been identified as a substitution of Threonine to Isoleucine at position 123 (H1) of the beta-globin chain (β123 Thr→Ile), corresponding to a C→T mutation at the second position of codon 123 (ACC → ATC) in the HBB gene. nih.govcapes.gov.brtandfonline.comnih.gov

Genetic epidemiology approaches for identifying rare variants often involve:

Population Screening: While not always specifically targeting extremely rare variants, large-scale screening programs for common hemoglobinopathies (like those for newborns or premarital screening) can incidentally identify individuals with rare variants. medscape.complos.org

Family Studies: Investigating the families of individuals found to have a rare variant is essential to trace the inheritance pattern and identify other affected relatives. tandfonline.comnih.gov

Molecular Characterization: Detailed molecular analysis, including DNA sequencing, is necessary to pinpoint the exact genetic alteration causing the variant. nih.govnih.gov

Haplotype Analysis: Studying genetic markers (haplotypes) surrounding the globin genes in individuals with the rare variant can help determine if they share a common ancestor, providing evidence for a founder effect. nih.govnih.gov

Research Models and Methodological Innovations for Hemoglobin Variant Study

In Vitro Expression Systems for Recombinant Hemoglobin Villejuif Analysis

The production of recombinant hemoglobin variants is a cornerstone of modern hematological research, allowing for the generation of pure protein for detailed biophysical and functional analysis, free from other cellular components. While specific expression data for Hb Villejuif is not extensively published, the established methodologies for other recombinant hemoglobins (B146990) are directly applicable.

Escherichia coli (E. coli) remains the most widely used expression system due to its rapid growth, low cost, and well-understood genetics. bioworld.comashpublications.orgnih.gov For a variant like Hb Villejuif, which has a substitution in the β-globin chain (β123(H1) Thr→Ile), the strategy involves co-expressing the human α-globin gene and the mutated β-globin gene. nih.gov

Plasmid Design and Expression: A common approach utilizes a plasmid vector system where the α- and β-globin genes are tandemly arrayed. nih.gov To ensure the production of a functional tetramer with proper heme incorporation, several strategies have been developed:

Polycistronic Transcripts: Expressing the α- and β-globin genes from a single transcript ensures stoichiometric production of the subunits. regmednet.com

Heme Synthesis Pathway Engineering: Co-expression with genes from organisms like Plesiomonas shigelloides that possess efficient heme transport systems can enhance the yield of functional, heme-incorporated hemoglobin. researchgate.netca.gov

Post-Translational Modification: A key challenge is the removal of the N-terminal methionine that is typically retained in bacterially expressed proteins. regmednet.com This is overcome by co-expressing a methionine aminopeptidase (B13392206) (MAP) enzyme, which cleaves the initial methionine, yielding a recombinant protein identical to the native form. nih.gov

Purification and Characterization: Once expressed, the recombinant Hb Villejuif would be purified from the E. coli lysate. A multi-step chromatography process is standard. nih.gov

Cell Lysis: Bacterial cells are harvested and lysed, often through sonication. nih.gov

Initial Purification: The soluble protein fraction is separated from cell debris by centrifugation.

Chromatography: A combination of ion-exchange chromatography (such as Q-Sepharose and SP-Sepharose) is used to separate the recombinant hemoglobin from host cell proteins based on charge. nih.gov The purified fractions are typically assessed for purity using SDS-PAGE. nih.gov

Alternative expression systems like the yeast Saccharomyces cerevisiae have also been successfully used to produce recombinant hemoglobin variants, offering the advantage of being a eukaryotic system that can perform more complex post-translational modifications. researchgate.net

Table 1: Comparison of In Vitro Expression Systems for Recombinant Hemoglobin
SystemAdvantagesChallengesKey Strategies for Hb Expression
E. coliRapid growth, low cost, high yield, well-established protocols bioworld.comLack of post-translational modifications, potential for inclusion body formation, inefficient heme incorporation regmednet.comCo-expression with methionine aminopeptidase (MAP); Heme transport gene co-expression nih.govresearchgate.net
Saccharomyces cerevisiae (Yeast)Eukaryotic system, capable of post-translational modifications, scalable researchgate.netLower yields compared to E. coli, different codon usage biasUse of strong, inducible promoters (e.g., galactose-regulated) researchgate.net
Pichia pastoris (Yeast)High-density cell culture, strong methanol-inducible promoters, efficient secretion of proteins technologynetworks.comHyper-glycosylation can be an issue for some proteinsCo-expression with chaperones like alpha-hemoglobin stabilizing protein (AHSP) technologynetworks.com

Advanced Structural Modeling and Computational Biology Approaches

Computational biology provides powerful in silico tools to predict and analyze the structural and functional consequences of hemoglobin mutations like the threonine-to-isoleucine substitution in Hb Villejuif. These methods complement experimental data by offering insights at the atomic level.

Homology Modeling: For a variant like Hb Villejuif, where the mutation is a single amino acid substitution, homology modeling can be used to generate a three-dimensional structure. Starting with the known crystal structure of human hemoglobin A (HbA), which is available in the Protein Data Bank (PDB), software can be used to substitute the threonine residue at position 123 of the β-chain with an isoleucine. This model then undergoes energy minimization to achieve a stable conformation.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. bioworld.com By simulating the behavior of both HbA and the modeled Hb Villejuif in a solvated environment, researchers can compare their dynamic properties. These simulations can reveal:

Changes in Protein Flexibility: Analysis can determine if the mutation alters the flexibility of specific regions, such as the heme pocket or the α1β2 interface, which is critical for the allosteric transition between the T (tense) and R (relaxed) states. bioworld.com

Stability of Interactions: MD can assess changes in hydrogen bonding, salt bridges, and hydrophobic interactions near the mutation site. ashpublications.org The Thr→Ile change introduces a more hydrophobic residue, and simulations can predict how this might affect local protein packing and stability.

Solvent Accessibility: The simulation can show how the mutation affects the exposure of the heme group or other critical residues to the solvent, which can influence the rate of auto-oxidation. nih.gov

In Silico Prediction Tools: A variety of bioinformatics tools are available to predict the potential impact of an amino acid substitution. Algorithms like SIFT (Sorting Intolerant From Tolerant) and PolyPhen-2 (Polymorphism Phenotyping v2) analyze sequence conservation and the physicochemical properties of the amino acid change to predict whether a mutation is likely to be deleterious or benign. nih.gov A comparative analysis of multiple prediction tools can provide a consensus score on the likely pathogenicity of the Hb Villejuif mutation. researchgate.net

Table 2: Computational Approaches for Analyzing this compound
MethodApplication to Hb Villejuif (β123 Thr→Ile)Predicted Insights
Homology ModelingGenerate a 3D structural model based on the known HbA structure.Visualize the local structural environment of the substituted isoleucine residue.
Molecular Dynamics (MD) SimulationsSimulate the atomic motions of the variant tetramer over time and compare to HbA. bioworld.comAssess changes in protein stability, flexibility of the globin chains, and alterations in the heme pocket environment. ashpublications.orgnih.gov
In Silico Pathogenicity Prediction (e.g., SIFT, PolyPhen-2)Analyze the substitution based on sequence conservation and structural information. nih.govPredict the likelihood that the Thr→Ile substitution will impact protein function and potentially cause a clinical phenotype. researchgate.net
Machine Learning ModelsUtilize algorithms trained on large datasets of known hemoglobin variants and their clinical effects. technologynetworks.commdpi.comClassify Hb Villejuif based on predicted functional impact, potentially correlating it with hematological parameters. mdpi.com

Development of Novel Analytical Assays for Unstable or Electrophoretically Silent Variants

This compound is an "electrophoretically silent" variant, meaning its isoelectric point is very close to that of HbA, making it difficult to separate using conventional electrophoresis techniques. nih.gov The development of high-resolution analytical methods has been crucial for identifying such variants, as well as those that are unstable and may be present in low concentrations.

Isoelectric Focusing (IEF): IEF offers superior resolution compared to standard electrophoresis. Current time information in Paris, FR. In IEF, proteins migrate through a pH gradient until they reach their isoelectric point (pI), where their net charge is zero. stjude.org High-resolution IEF on polyacrylamide or agarose (B213101) gels can distinguish between variants with very subtle differences in pI, often revealing variants missed by other methods. nih.govCurrent time information in Paris, FR.

Capillary Electrophoresis (CE) and Capillary Isoelectric Focusing (cIEF): CE automates the electrophoretic separation process in a narrow capillary, providing high resolution, speed, and quantification. nih.govresearchgate.net It effectively separates common hemoglobin fractions and can identify many variants. technologynetworks.com cIEF combines the high resolving power of IEF with the automation and quantitative capabilities of CE. ashpublications.org It is particularly adept at separating Hb variants with similar charges and can provide precise quantification of minor hemoglobin fractions. ashpublications.orgnih.gov

Mass Spectrometry (MS): MS has become an indispensable tool for the definitive characterization of hemoglobin variants, especially those that are electrophoretically silent. nih.govscienceopen.com The technique measures the mass-to-charge ratio of molecules, allowing for the precise determination of a protein's molecular weight.

Intact Globin Chain Analysis: Electrospray ionization (ESI-MS) can measure the mass of the intact α- and β-globin chains. nih.gov A mutation like Thr→Ile in Hb Villejuif results in a predictable mass shift (a decrease of 14 Da) in the β-chain, confirming the presence of a variant.

Peptide Mapping: To pinpoint the exact location of the mutation, the globin chain is digested with an enzyme like trypsin. The resulting peptide mixture is then analyzed, typically by liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net The peptide containing the mutation will show a mass shift corresponding to the amino acid substitution.

Tandem Mass Spectrometry (MS/MS): The mutated peptide can be isolated and fragmented within the mass spectrometer. Analysis of the fragment ions reveals the amino acid sequence, definitively confirming the identity and location of the substitution. scienceopen.com

Stability Tests: For variants suspected of being unstable, specific assays can be employed. The heat stability test (incubating hemolysate at 50°C) or the isopropanol (B130326) precipitation test can induce the precipitation of unstable hemoglobins, which can then be quantified. However, for hyperunstable variants that are rapidly degraded in vivo, these tests may be negative, and globin gene sequencing is often required for diagnosis. nih.govnih.gov

Applications of Gene Editing Technologies (e.g., CRISPR/Base Editing) in Hemoglobinopathy Research Models

Gene editing technologies, particularly CRISPR-Cas9 and the more recent base editing systems, have revolutionized the creation of research models for genetic diseases, including hemoglobinopathies. nih.gov These tools allow for the precise introduction of specific mutations into cell lines or animal models, enabling the study of disease pathology and the testing of therapeutic strategies.

Creating Cellular Models: To study a rare variant like Hb Villejuif, CRISPR-Cas9 can be used to introduce the specific point mutation (c.370A>T in the HBB gene) into relevant cell types.

Erythroid Progenitor Cell Lines: Immortalized human erythroid progenitor cell lines (e.g., HUDEP-2) can be edited to carry the Hb Villejuif mutation. These cells can then be differentiated in vitro into erythroblasts and reticulocytes, providing a consistent and scalable source of cells expressing the variant hemoglobin for functional studies.

Patient-Derived Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from a patient's somatic cells and then edited. A powerful approach is to correct the mutation in patient-derived iPSCs to create a genetically matched "healthy" control line. Comparing the differentiation and function of the original and corrected iPSCs can reveal the specific effects of the mutation.

Base Editing for Precise Modeling: Base editors, which are fusions of a catalytically impaired Cas9 protein and a deaminase enzyme, can create single-base changes in the DNA without causing double-stranded breaks (DSBs). mdpi.com This is particularly useful for modeling diseases caused by point mutations. An adenine (B156593) base editor (ABE) could, in principle, be used to precisely convert the A•T base pair to a G•C base pair required to model the Hb Villejuif mutation in research models, offering a potentially safer and more efficient alternative to traditional CRISPR-Cas9 which relies on homology-directed repair. nih.govmdpi.com

Therapeutic Research Applications: While Hb Villejuif itself is not associated with a severe clinical phenotype, the technologies used to model it are the same ones being developed for therapeutic applications in diseases like sickle cell disease and β-thalassemia. nih.govresearchgate.net Research models are critical for testing these strategies, which include:

Reactivation of Fetal Hemoglobin (HbF): CRISPR-Cas9 is widely used to disrupt the BCL11A gene, a repressor of γ-globin expression. nih.gov Editing the erythroid-specific enhancer of BCL11A in hematopoietic stem cells (HSCs) leads to robust HbF production, which can ameliorate the pathology of β-hemoglobinopathies. researchgate.net

Direct Gene Correction: For diseases like sickle cell anemia, base editing and prime editing are being explored to directly correct the disease-causing mutation in patient HSCs ex vivo, followed by autologous transplantation. nih.gov

These gene-editing approaches provide unprecedented opportunities to create highly specific and relevant models for studying the pathophysiology of any hemoglobin variant and for developing novel genetic therapies.

Future Directions in Academic Research on Hemoglobin Villejuif

Elucidating Subtler Molecular or Cellular Effects of the Variant

While the initial report indicated normal oxygen binding for Hemoglobin Villejuif, future research could focus on identifying more subtle molecular and cellular effects that may not have been apparent in the initial clinical assessment. This could involve detailed in vitro studies examining the variant's stability, propensity for oxidation, interaction with other red blood cell components, and its impact on erythrocyte lifespan and function under various physiological conditions. Research into how extracellular hemoglobin can modulate cellular functions, such as redox status, inflammation, and proliferation, could provide a framework for investigating potential subtle effects of this compound if it were to be released into the extracellular environment. nih.gov Advanced spectroscopic techniques and molecular dynamics simulations could provide insights into the structural consequences of the β123 Thr→Ile substitution and how these might subtly alter the protein's dynamics and interactions.

Comprehensive Phenotypic-Genotypic Correlation Studies in Broader Cohorts

The identification of this compound in a single individual with polycythemia vera, where the variant was not deemed causative, highlights the need for comprehensive phenotypic-genotypic correlation studies in broader cohorts. nih.gov Future research should aim to identify additional individuals carrying the this compound variant. This would likely require large-scale screening efforts, potentially within populations of French descent or in individuals presenting with unexplained hematological findings. Once a cohort is established, detailed clinical phenotyping, including a thorough assessment of hematological parameters, red blood cell morphology, and potential associations with other conditions, can be correlated with the presence of the β123 Thr→Ile mutation. Studies on genotype-phenotype correlation in other hemoglobinopathies and genetic disorders underscore the importance of such investigations for understanding the clinical spectrum associated with a specific genetic variant. ithanet.euthalassaemia.org.cynih.govhaematologica.orgnih.gov

Integration into Global Hemoglobinopathy Databases and Reference Standards

To facilitate research and clinical recognition of this compound, it is essential to integrate information about this variant into global hemoglobinopathy databases and reference standards. Databases such as IthaPhen and HbVar serve as valuable resources for centralizing data on hemoglobin variants and thalassemias, including genetic, hematological, biochemical, and clinical information. ithanet.eumlo-online.combiomedres.us Submitting the details of this compound, including its molecular characterization and any associated phenotypic data, to these platforms would make this information accessible to researchers and clinicians worldwide, aiding in the identification and interpretation of this rare variant in future cases. Establishing reference standards for its detection and characterization would also be beneficial.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.